4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate
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Overview
Description
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate is an organic compound with a complex structure that includes a bromoacetyl group, a methylthio group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate typically involves the bromination of an acetyl group followed by the introduction of a methylthio group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoacetyl)benzonitrile
- 4-(2-Bromoacetyl)-6-methoxy-2-phenylquinoline hydrobromide
- N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide
Properties
CAS No. |
66264-75-3 |
---|---|
Molecular Formula |
C11H11BrO3S |
Molecular Weight |
303.17 g/mol |
IUPAC Name |
[4-(2-bromoacetyl)-3-methylsulfanylphenyl] acetate |
InChI |
InChI=1S/C11H11BrO3S/c1-7(13)15-8-3-4-9(10(14)6-12)11(5-8)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
WXGUAWDYFDYWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)CBr)SC |
Origin of Product |
United States |
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